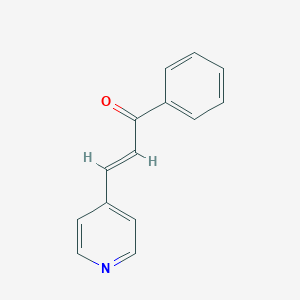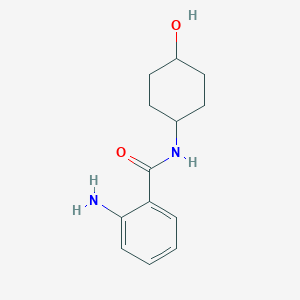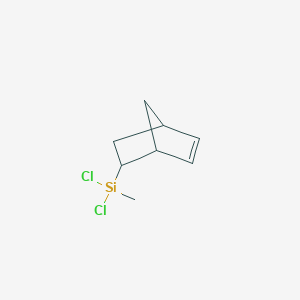![molecular formula C24H28N2O5 B101437 PHENYLMETHYL2-[(1-ETHOXY-1-OXO-3-PHENYLPROPAN-2-YL)CARBAMOYL]PYRROLIDINE-1-CARBOXYLATE CAS No. 18532-06-4](/img/structure/B101437.png)
PHENYLMETHYL2-[(1-ETHOXY-1-OXO-3-PHENYLPROPAN-2-YL)CARBAMOYL]PYRROLIDINE-1-CARBOXYLATE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
PHENYLMETHYL2-[(1-ETHOXY-1-OXO-3-PHENYLPROPAN-2-YL)CARBAMOYL]PYRROLIDINE-1-CARBOXYLATE is a complex organic compound with a unique structure that includes a benzyl group, a pyrrolidine ring, and an ethoxycarbonyl group
准备方法
Synthetic Routes and Reaction Conditions: One common method involves the reaction of benzyl cyanide with tert-butyl hydroperoxide under metal-free conditions, which allows for the formation of the desired ester through Csp3–H bond oxidation, C–CN bond cleavage, and C–O bond formation .
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes. These systems enable the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds .
化学反应分析
Types of Reactions: PHENYLMETHYL2-[(1-ETHOXY-1-OXO-3-PHENYLPROPAN-2-YL)CARBAMOYL]PYRROLIDINE-1-CARBOXYLATE can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The unique reactivity of the tert-butyl group in this compound allows for selective transformations in both chemical and biological contexts .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidants such as hydrogen peroxide (H2O2) and tert-butyl hydroperoxide (TBHP), as well as catalysts like tetrabutylammonium iodide (TBAI). These reagents facilitate the formation of C–O, C–N, and C–C bonds under mild and clean conditions .
Major Products: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, the oxidation of benzyl alcohol can lead to the formation of benzoyl radicals, which can be stabilized by host–guest interactions with cucurbit7uril .
科学研究应用
PHENYLMETHYL2-[(1-ETHOXY-1-OXO-3-PHENYLPROPAN-2-YL)CARBAMOYL]PYRROLIDINE-1-CARBOXYLATE has a wide range of applications in scientific research In chemistry, it is used as a building block for the synthesis of more complex molecules In biology, it can be used to study the reactivity and stability of various functional groupsAdditionally, in industry, it can be used in the production of pharmaceuticals and other fine chemicals .
作用机制
The mechanism of action of PHENYLMETHYL2-[(1-ETHOXY-1-OXO-3-PHENYLPROPAN-2-YL)CARBAMOYL]PYRROLIDINE-1-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to participate in selective chemical transformations, which can be exploited in various applications. The molecular targets and pathways involved in these transformations are still under investigation, but they likely include key enzymes and receptors in both chemical and biological systems .
相似化合物的比较
Similar Compounds: Similar compounds to PHENYLMETHYL2-[(1-ETHOXY-1-OXO-3-PHENYLPROPAN-2-YL)CARBAMOYL]PYRROLIDINE-1-CARBOXYLATE include other benzyl esters and pyrrolidine derivatives. These compounds share structural similarities but may differ in their reactivity and applications.
属性
CAS 编号 |
18532-06-4 |
|---|---|
分子式 |
C24H28N2O5 |
分子量 |
424.5 g/mol |
IUPAC 名称 |
benzyl 2-[(1-ethoxy-1-oxo-3-phenylpropan-2-yl)carbamoyl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C24H28N2O5/c1-2-30-23(28)20(16-18-10-5-3-6-11-18)25-22(27)21-14-9-15-26(21)24(29)31-17-19-12-7-4-8-13-19/h3-8,10-13,20-21H,2,9,14-17H2,1H3,(H,25,27) |
InChI 键 |
UXKHJBYWTMMOJN-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C(CC1=CC=CC=C1)NC(=O)C2CCCN2C(=O)OCC3=CC=CC=C3 |
手性 SMILES |
CCOC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@@H]2CCCN2C(=O)OCC3=CC=CC=C3 |
规范 SMILES |
CCOC(=O)C(CC1=CC=CC=C1)NC(=O)C2CCCN2C(=O)OCC3=CC=CC=C3 |
Key on ui other cas no. |
18532-06-4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


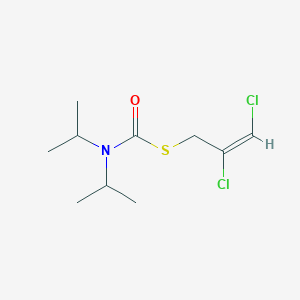

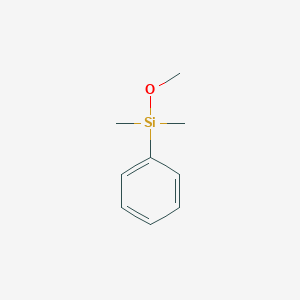
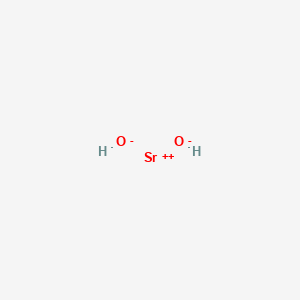
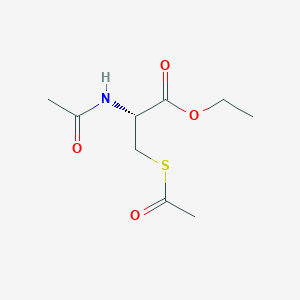

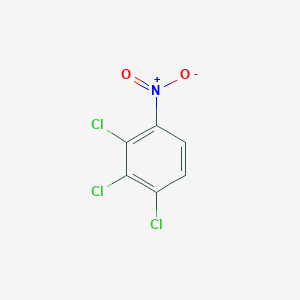
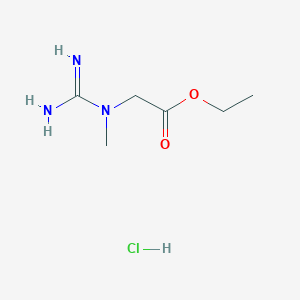
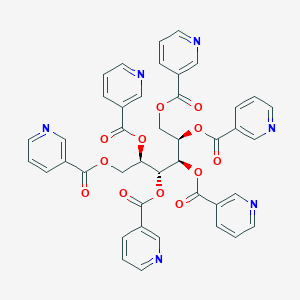
![1-[(Methylthio)methyl]piperidine](/img/structure/B101371.png)

